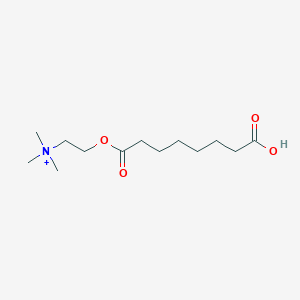![molecular formula C13H10N2O B12857470 4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12857470.png)
4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a hydroxy group at the 4-position and a phenyl group at the 3-position further defines its structure. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to prepare various substituted pyrrolopyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and iodine can be used under acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-3-phenyl-1H-pyrrolo[2,3-b]pyridine.
Reduction: Formation of 4-hydroxy-3-phenyl-1,2-dihydro-1H-pyrrolo[2,3-b]pyridine.
Substitution: Formation of halogenated derivatives at the 3-position.
Applications De Recherche Scientifique
4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound’s low molecular weight and specific binding affinity make it an attractive lead compound for further optimization.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position and nature of substituents.
1H-Pyrrolo[3,4-c]pyridines: Another class of heterocyclic compounds with a different ring fusion pattern.
Uniqueness
4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy and phenyl groups contribute to its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-phenyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C13H10N2O/c16-11-6-7-14-13-12(11)10(8-15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16) |
Clé InChI |
GLKGSHLUVJXEQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC3=C2C(=O)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


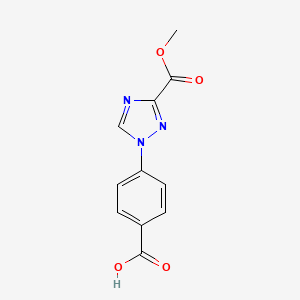
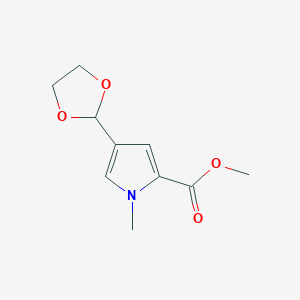
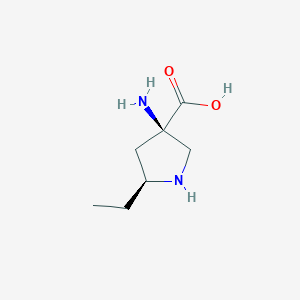


![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12857444.png)
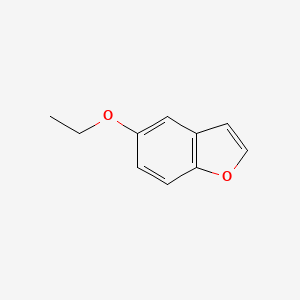

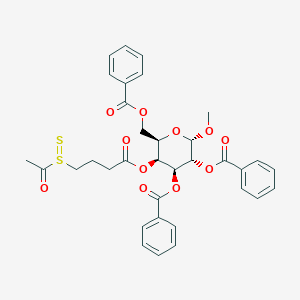
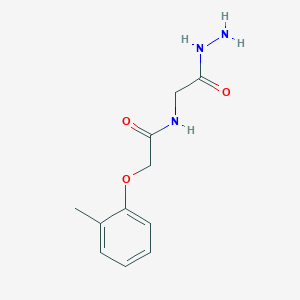
![5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide](/img/structure/B12857489.png)

